molecular formula C24H28F3N3O6 B10822422 (1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B10822422
M. Wt: 511.5 g/mol
InChI Key: RBWMYPKAPIYTJQ-DEGWKOFMSA-N
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Description

MI-09 is a synthetic organic compound that acts as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant antiviral activity in vivo, reducing both lung viral loads and lung lesions in infected mice .

Preparation Methods

The synthesis of MI-09 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for MI-09 would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

MI-09 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

MI-09 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of proteases and the development of new synthetic methodologies.

    Biology: Employed in the study of viral replication and the development of antiviral therapies.

    Medicine: Investigated for its potential use in the treatment of coronavirus disease 2019 (COVID-19) due to its ability to inhibit the main protease of SARS-CoV-2.

    Industry: Utilized in the development of new antiviral drugs and therapeutic agents .

Mechanism of Action

MI-09 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus, and its inhibition prevents the virus from processing its polyproteins into functional units. The molecular targets of MI-09 include the active site of the main protease, where it forms a covalent bond with the catalytic cysteine residue, thereby blocking the protease’s activity .

Comparison with Similar Compounds

MI-09 is similar to other SARS-CoV-2 main protease inhibitors, such as MI-23. MI-09 has shown superior in vivo antiviral activity, making it a more promising candidate for further development. Similar compounds include:

Properties

Molecular Formula

C24H28F3N3O6

Molecular Weight

511.5 g/mol

IUPAC Name

(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C24H28F3N3O6/c1-23(2)17-10-30(18(32)12-35-15-3-5-16(6-4-15)36-24(25,26)27)20(19(17)23)22(34)29-14(11-31)9-13-7-8-28-21(13)33/h3-6,11,13-14,17,19-20H,7-10,12H2,1-2H3,(H,28,33)(H,29,34)/t13-,14-,17-,19-,20+/m0/s1

InChI Key

RBWMYPKAPIYTJQ-DEGWKOFMSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@@H](N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)COC3=CC=C(C=C3)OC(F)(F)F)C(=O)NC(CC4CCNC4=O)C=O)C

Origin of Product

United States

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